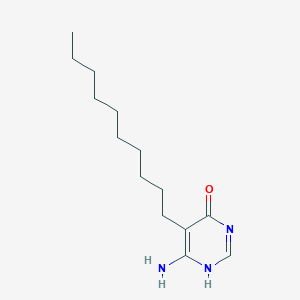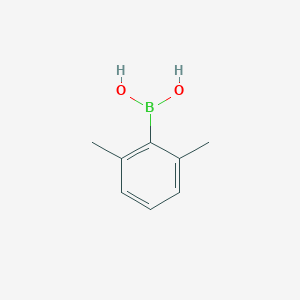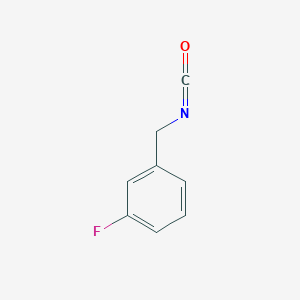
Dendrophenol
描述
JTT-553 是一种新型化合物,作为酰基辅酶A:二酰基甘油酰基转移酶 1 的抑制剂。该酶在从游离脂肪酸和二酰基甘油重新合成甘油三酯中起着至关重要的作用。 通过抑制这种酶,JTT-553 有助于抑制餐后血浆脂质升高,使其成为治疗肥胖症和 2 型糖尿病等疾病的有前途的治疗剂 .
科学研究应用
JTT-553 在科学研究中有多种应用,特别是在化学、生物学和医学领域:
化学: 它被用作模型化合物来研究酰基辅酶A二酰基甘油酰基转移酶 1 的抑制。
生物学: 研究人员使用 JTT-553 来研究甘油三酯合成在细胞代谢中的作用。
作用机制
JTT-553 通过抑制小肠肠上皮细胞中的酰基辅酶A:二酰基甘油酰基转移酶 1 来发挥其作用。这种抑制阻止了从游离脂肪酸和二酰基甘油重新合成甘油三酯,从而导致餐后血浆脂质水平降低。 该化合物还激活蛋白激酶 C 途径,这进一步增强了其降脂作用 .
准备方法
JTT-553 的合成涉及多个步骤,从核心结构的制备开始,核心结构是一个螺环化合物最后一步是形成乙酸单苯磺酸盐 。JTT-553 的工业生产方法没有得到广泛的记录,但它们可能涉及类似的合成路线,并针对大规模生产进行优化。
化学反应分析
JTT-553 经历了几种类型的化学反应,包括:
氧化: 该反应可以在氨基处发生,导致形成各种氧化衍生物。
还原: 该化合物可以在恶嗪-6-基环体系处被还原。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。由这些反应形成的主要产物取决于所用试剂和特定条件。
相似化合物的比较
JTT-553 与其他酰基辅酶A:二酰基甘油酰基转移酶 1 抑制剂相比是独一无二的,因为它具有特定的结构和高选择性。类似的化合物包括:
A-922500: 具有不同核心结构的另一种酰基辅酶A二酰基甘油酰基转移酶 1 抑制剂。
PF-04620110: 具有类似抑制效果但具有不同药代动力学特性的化合物。
JTT-553 因其对酰基辅酶A:二酰基甘油酰基转移酶 1 的高选择性以及其在动物模型中降低体重和改善葡萄糖代谢的能力而脱颖而出 .
属性
IUPAC Name |
4-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-20-14-8-11(6-7-13(14)18)4-5-12-9-15(21-2)17(19)16(10-12)22-3/h6-10,18-19H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRAYUIKLRABOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CCC2=CC(=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148752 | |
| Record name | Dendrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108853-14-1 | |
| Record name | Moscatilin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108853-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dendrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108853141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dendrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of dendrophenol and where has it been found?
A1: this compound (4,4'-dihydroxy-3,3',5-trimethoxybibenzyl) is a bibenzyl compound. [] It possesses two benzene rings linked by a two-carbon bridge, with hydroxyl and methoxy substituents. This compound has been isolated from the stems of Dendrobium candidum alongside other bibenzyls. []
Q2: How potent is this compound's immunosuppressive activity compared to other similar compounds found in Dendrobium species?
A2: While this compound itself has shown immunosuppressive activity, two newly discovered bibenzyl-phenylpropane hybrids, dendrophenols A and B, isolated from Dendrobium devonianum, exhibited significantly greater potency. [] this compound A displayed an IC50 of 1.62 μM, while this compound B demonstrated an even more potent IC50 of 0.41 μM against T lymphocytes. [] These values were considerably lower than those observed for this compound and other related bibenzyls in the same study. []
Q3: What is the mechanism of action for the immunosuppressive activity of this compound and related compounds?
A3: While the exact mechanism of action remains to be fully elucidated, research suggests that this compound and its derivatives, like dendrophenols A and B, exhibit specific immunosuppressive effects on T lymphocytes. [] Further research is needed to determine the precise molecular targets and downstream signaling pathways affected by these compounds.
Q4: Are there any known analytical methods for characterizing and quantifying this compound?
A4: Researchers have employed various spectroscopic techniques to characterize this compound, including Infrared (IR), Ultraviolet (UV), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. [] These methods provide valuable information about the compound's structure and purity. Quantitative analysis, potentially utilizing techniques like High-Performance Liquid Chromatography (HPLC) coupled with suitable detectors, could be employed for determining this compound concentrations in plant material or biological samples.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B34857.png)







![5-Acetamido-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B34874.png)
![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene](/img/structure/B34877.png)



